Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)-

Description

Systematic Nomenclature and Molecular Formula

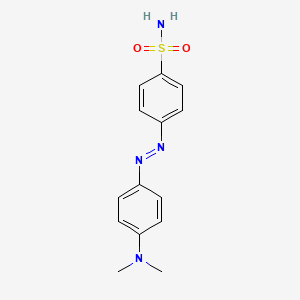

The compound is systematically named 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonamide according to IUPAC rules. Its molecular formula is C₁₄H₁₆N₄O₂S , with a molecular weight of 304.37 g/mol . The structure comprises a benzenesulfonamide moiety linked via an azo (-N=N- ) group to a para-dimethylamino-substituted benzene ring (Figure 1). Common synonyms include:

- p-((p-(Dimethylamino)phenyl)azo)benzenesulfonamide

- 4-[(4-Dimethylaminophenyl)diazenyl]benzenesulfonamide.

Table 1: Key molecular identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₂S |

| Molecular Weight | 304.37 g/mol |

| IUPAC Name | 4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonamide |

| CAS Registry Number | 2435-64-5 |

Three-Dimensional Conformational Analysis

The molecule adopts a non-planar conformation due to steric and electronic effects. Quantum mechanical calculations reveal a dihedral angle of 26.16° between the two aromatic rings, minimizing π-π repulsion while maintaining conjugation across the azo bridge. Key bond lengths include:

The dimethylamino group exhibits a twisted conformation relative to its attached benzene ring, with a C-N-C bond angle of 120.3°. This distortion arises from hyperconjugative interactions between the nitrogen lone pairs and the aromatic π-system.

Electronic Structure and Resonance Hybridization

The electronic structure features extensive resonance delocalization. The azo group participates in conjugation with both aromatic rings , creating a π-electron network spanning 14 atoms (Figure 2). Density functional theory (DFT) studies show:

- HOMO (-8.82 eV) : Localized on the dimethylamino-phenyl ring and azo group.

- LUMO (-1.37 eV) : Distributed across the sulfonamide-bearing ring.

- Energy gap (ΔE) : 7.45 eV, characteristic of conjugated azo-aromatic systems.

Resonance structures stabilize the molecule through:

Table 2: Frontier molecular orbital energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.82 |

| LUMO Energy | -1.37 |

| Energy Gap (ΔE) | 7.45 |

Crystallographic Data and Solid-State Packing Behavior

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Molecules pack in a herringbone arrangement stabilized by:

- N-H···O hydrogen bonds between sulfonamide groups (2.89 Å).

- C-H···π interactions (3.42 Å) involving dimethylamino phenyl rings.

- Van der Waals contacts between azo groups (3.67 Å).

Table 3: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 1,228 ų |

| Z (Molecules/Unit Cell) | 4 |

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3,(H2,15,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUPTIDAKYYKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036168 | |

| Record name | 4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2435-64-5 | |

| Record name | 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Diazonium Salt

The starting material p-aminobenzenesulfonamide is treated with nitrous acid, generated in situ from sodium nitrite and an acid (commonly hydrochloric or acetic acid), under cold conditions (0–5 °C). This forms the diazonium salt intermediate.

Coupling Reaction

The diazonium salt is then coupled with N,N-dimethylaniline, which acts as the coupling component, to form the azo linkage. The reaction is typically performed in an acidic aqueous medium to maintain the stability of the diazonium salt and promote coupling.

Crystallization and Purification

The crude azo compound is isolated by filtration and then purified by recrystallization from hot water or ethanol to obtain the pure Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- with yields reported to be above 86%.

Example Protocol from Patent Literature

A representative synthesis method is described as follows:

| Step | Procedure | Details |

|---|---|---|

| 1. Preparation of soluble salt | Mix 8.3 mL N,N-dimethylaniline with 5 g p-aminobenzenesulfonic acid crystals in a 250 mL beaker; warm to dissolve. | Formation of soluble salt facilitates coupling. |

| 2. Diazotization | Add sodium nitrite to convert p-aminobenzenesulfonic acid to diazonium salt; maintain acidic conditions by adding acetic acid. | Acidic environment is critical for diazonium salt stability. |

| 3. Coupling | Couple diazonium salt with N,N-dimethylaniline salt; stir until azo dye forms. | Reaction monitored until completion. |

| 4. Crystallization | Filter the product; dissolve crystals in hot water (75 mL), cool to room temperature, then ice bath to precipitate crystals. | Washing with water and ethanol enhances purity. |

| 5. Drying and yield calculation | Dry crystals and weigh; yields over 86% reported. | High yield and purity achieved. |

Analytical and Research Findings

- The azo compound exhibits characteristic azo (-N=N-) bond formation confirmed by spectral methods (FT-IR, UV-Vis).

- The sulfonamide group contributes to solubility and binding properties.

- The coupling reaction efficiency depends on precise pH control and temperature.

- Recrystallization improves the crystalline quality and purity of the final product.

Comparative Data Table of Key Spectroscopic Bands (from related sulfonamide azo compounds)

| Vibrational Mode | Computational (cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|

| N–H Stretching | 3446 (scaled) | 3315 |

| C=N Stretching | 1634 (scaled) | 1617 |

| SO₂ Asymmetric | 1334 (scaled) | 1345 |

| SO₂ Symmetric | 1252 (scaled) | 1186 |

| C–O Stretching | 1263 (scaled) | 1250 |

| S–N Stretching | 925 (scaled) | 940 |

Note: These data are from a structurally related sulfonamide Schiff base compound and provide insight into vibrational features relevant to sulfonamide azo compounds.

Summary of Preparation Method Advantages

- Simple reaction conditions: The reaction proceeds under mild acidic aqueous conditions at low temperature.

- High yield: Over 86% yield reported with effective coupling and crystallization.

- Scalability: The method is suitable for larger scale synthesis due to straightforward steps.

- Purity: Recrystallization ensures high purity of the final azo sulfonamide compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the azo group to corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Agents

Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has shown promise in developing new antimicrobial agents that can combat resistant strains of bacteria .

2. Anticancer Drugs

Recent studies indicate that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. For instance, derivatives of benzenesulfonamide were synthesized and tested, revealing superior bioactivity compared to parent compounds . The mechanism of action involves the inhibition of specific protein kinases linked to cancer progression .

3. Anti-inflammatory Properties

Research has also highlighted the potential of benzenesulfonamide derivatives in treating inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in anti-inflammatory drug development .

Material Science Applications

1. Dyes and Pigments

The azo structure of benzenesulfonamide allows it to be used as a dye in various applications, including textiles and food coloring. Its vibrant colors and stability under light make it suitable for industrial use .

2. Fluorochromes

Studies utilizing time-dependent density functional theory have shown that azo sulfonamide compounds can act as fluorochromes, which are valuable in biological imaging and diagnostics . Their ability to change color based on environmental conditions can be exploited in sensors and indicators.

Case Study 1: Anticancer Activity

A study assessed the anti-proliferative effects of synthesized derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited improved potency compared to the original compound, suggesting modifications could enhance therapeutic efficacy .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of benzenesulfonamide derivatives demonstrated successful coupling reactions leading to compounds with significant biological activity. Characterization through spectroscopic methods confirmed the structural integrity and purity of the synthesized products .

Mechanism of Action

The mechanism of action of benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to various physiological effects. The compound’s azo group also allows it to participate in electron transfer reactions, contributing to its biological activity.

Comparison with Similar Compounds

Chemical Identity :

Properties :

- Physical Form : Solid (exact form unspecified).

- Toxicity: Questionable carcinogen with experimental tumorigenic data. Oral rat TDLo: 15 g/kg over 55 weeks .

- Decomposition: Emits toxic NOₓ and SOₓ fumes when heated .

Comparison with Structurally Similar Compounds

Methyl Orange (Sodium 4-((4-(dimethylamino)phenyl)azo)benzenesulfonate)

Key Differences :

- Methyl Orange’s sulfonate group enhances water solubility, making it suitable for aqueous applications like pH indicators.

Prontosil (4-[(2,4-Diaminophenyl)azo]benzenesulfonamide)

Key Differences :

- Prontosil’s diaminophenyl group enables metabolic activation into an antibacterial agent, whereas the dimethylamino group in the target compound lacks this bioactivity. Both contain sulfonamide, but substituents dictate pharmacological vs. toxicological outcomes.

Methyl Red (2-((4-(Dimethylamino)phenyl)azo)benzoic acid)

Key Differences :

- Methyl Red’s carboxylic acid group enhances solubility in organic solvents, making it ideal for microbiological media. The sulfonamide in the target compound may reduce solubility but improve stability in acidic environments.

Biological Activity

Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)-, is a compound with significant biological activity that has been explored in various research contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C14H16N4O2S

- Molecular Weight : 304.37 g/mol

- CAS Number : 2435-64-5

Benzenesulfonamide derivatives are known to interact with various biological targets, exhibiting diverse pharmacological effects:

- Calcium Channel Inhibition : Studies indicate that certain benzenesulfonamide derivatives can act as calcium channel inhibitors. For instance, the compound 4-(2-aminoethyl)-benzenesulfonamide has been shown to decrease perfusion pressure by inhibiting L-type calcium channels, suggesting its potential as a negative inotropic agent .

- Antiviral Activity : Research has demonstrated that benzenesulfonamide derivatives can inhibit HIV-1 capsid assembly. Compounds with benzenesulfonamide moieties have been synthesized and evaluated for their antiviral activity, showing promising results in vitro against HIV .

Perfusion Pressure and Coronary Resistance

A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that:

| Compound | Dose (nM) | Effect on Perfusion Pressure | Statistical Significance |

|---|---|---|---|

| Control | - | Baseline | - |

| Benzenesulfonamide | 0.001 | Moderate Decrease | Not Significant |

| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant Decrease | p = 0.05 |

This suggests that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly lowers perfusion pressure compared to other derivatives and control conditions .

Antioxidant and Anticancer Activities

In addition to cardiovascular effects, benzenesulfonamide derivatives have been investigated for their antioxidant and anticancer activities:

- Antioxidant Activity : Some studies report the antioxidant properties of benzenesulfonamide compounds with IC50 values indicating their efficacy in scavenging free radicals .

- Anticancer Activity : Research has shown that certain benzenesulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanism involves inducing apoptosis through modulation of cell cycle progression and expression of pro-apoptotic factors .

Case Studies

-

Study on HIV Inhibition :

A series of phenylalanine-derived benzenesulfonamides were synthesized and tested for their ability to inhibit HIV-1 capsid assembly. The study utilized surface plasmon resonance assays to confirm direct interactions with viral components, demonstrating the potential for therapeutic development against HIV . -

Cardiovascular Effects :

An experimental design was implemented to assess the effects of different benzenesulfonamide derivatives on cardiovascular parameters in animal models. The findings indicated that specific compounds could effectively modulate coronary resistance and perfusion pressure, paving the way for further investigations into their clinical applications in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this azo-benzenesulfonamide compound, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves diazotization of p-(dimethylamino)aniline followed by coupling with benzenesulfonamide derivatives. Key parameters include:

- Temperature control : Reactions are conducted at 0–5°C during diazotization to prevent premature decomposition of the diazonium intermediate .

- pH optimization : Coupling reactions require mildly acidic conditions (pH 4–6) to stabilize the azo bond while avoiding side reactions .

- Purification : Recrystallization from ethanol/water mixtures enhances purity, as the compound exhibits limited solubility in cold ethanol .

Q. How can spectroscopic techniques characterize the azo group and confirm structural integrity?

- Methodological Answer :

- UV-Vis spectroscopy : The azo group absorbs at λmax ≈ 507 nm due to π→π* transitions in the conjugated system. Shifts in absorption indicate protonation/deprotonation at acidic or basic pH .

- <sup>1</sup>H NMR : The dimethylamino group (δ ≈ 3.0 ppm) and aromatic protons (δ ≈ 7.0–8.0 ppm) provide distinct splitting patterns, with coupling constants confirming para-substitution .

- FT-IR : Stretching vibrations for -N=N- (≈ 1450–1600 cm<sup>-1</sup>) and sulfonamide S=O (≈ 1150–1350 cm<sup>-1</sup>) validate functional groups .

Q. What are the primary applications of this compound in biological and analytical research?

- Methodological Answer :

- Biological staining : Used as a pH indicator (transition range: pH 3.0–4.4) for visualizing proteins and nucleic acids. Solubility in aqueous buffers is improved by adding polar co-solvents (e.g., DMSO) .

- Analytical chemistry : Acts as a redox indicator in titrations due to reversible azo bond cleavage under reducing conditions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models the HOMO-LUMO gap and excitation energies. For example:

- Exact exchange terms : Improve prediction of excited-state behavior, such as N2 release from the azo group under UV irradiation .

- Discrepancies : Experimental UV-Vis spectra may show bathochromic shifts due to solvent effects, which require inclusion of solvation models (e.g., PCM) in DFT calculations .

Q. What experimental variables explain contradictory photostability data reported for azo compounds?

- Methodological Answer : Key factors include:

- Excitation wavelength : UV light (310–330 nm) induces N2 photodissociation, but quantum yields vary with solvent polarity and oxygen content .

- Sample preparation : Aggregation in concentrated solutions can shield the azo group, artificially enhancing stability. Use dilute solutions (<1 mM) and inert atmospheres for reproducibility .

Q. How can structural modifications enhance bioactivity, and what synthetic challenges arise?

- Methodological Answer :

- Sulfonamide substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the benzene ring increases electrophilicity, improving enzyme inhibition (e.g., carbonic anhydrase). However, steric hindrance from bulky substituents reduces coupling efficiency .

- Azo bond replacement : Replacing -N=N- with -CH=N- maintains conjugation but requires re-optimization of diazotization conditions to prevent side-product formation .

Q. What mechanistic insights explain pH-dependent stability in biological systems?

- Methodological Answer :

- Protonation states : At pH < 3, the dimethylamino group protonates, disrupting conjugation and reducing azo bond stability.

- Degradation pathways : Acidic conditions promote hydrolysis to sulfonic acid derivatives, while alkaline media favor radical-mediated cleavage. Monitor via HPLC-MS with buffered mobile phases (pH 4–7) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and aggregation behavior?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous solutions. Use surfactants (e.g., SDS) to disperse aggregates and re-measure solubility .

- Controlled crystallization : Polymorph screening (e.g., via solvent evaporation vs. anti-solvent addition) identifies metastable forms with divergent solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.